

Application Notes & Protocols: Adsorption of Acid Blue 129 on Activated Carbon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 129

Cat. No.: B1665439

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Blue 129 is an anionic dye used in various industries, including textiles, leather, and paper. The release of this dye into wastewater poses a significant environmental concern due to its color, persistence, and potential toxicity. Adsorption onto activated carbon is a widely employed and effective method for the removal of such dyes from aqueous solutions. Activated carbon possesses a high surface area and porous structure, providing ample active sites for the adsorption of dye molecules.^{[1][2]} This document provides detailed protocols for the preparation of activated carbon and for conducting batch adsorption studies to evaluate the removal of **Acid Blue 129**.

Data Presentation

The following tables summarize key quantitative data from various studies on the adsorption of **Acid Blue 129** and other acid dyes on different types of activated carbon.

Table 1: Adsorption Capacities of Activated Carbon for **Acid Blue 129**

Adsorbent Material	Activation Method	Maximum Adsorption Capacity (q_{max}) (mg/g)	Temperature (K)	Reference
Corn Cobs	Carbonization followed by acid treatment (HCl and HNO ₃)	833.33	333	[3]
rGO/PANI Composite	Not Applicable	25.57	Room Temperature	[4]

Table 2: Isotherm and Kinetic Model Parameters for Acid Dye Adsorption on Activated Carbon

Dye	Adsorbent	Isotherm Model	Kinetic Model	Reference
Acid Blue 129	Corn Cob Based Activated Carbon	Langmuir	Pseudo-second-order	[3]
Acid Blue 1	Ailanthus altissima Wood Activated Carbon	First-order, Bangham, Parabolic	Not Specified	[5]
Acid Blue 29	Granular Activated Carbon	Not Specified	Pseudo-first-order, Elovich, Intra-particle diffusion	[6]
Methyl Orange	Prickly Pear Seed Cake Activated Carbon	Freundlich	Pseudo-second-order	[2]
Acid Blue 83	Jatropha Husk Activated Carbon	Freundlich	Pseudo-second-order	[1]

Experimental Protocols

Preparation of Activated Carbon from Biomass

This protocol describes a general method for producing activated carbon from biomass precursors, such as corn cobs or fruit peels.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Biomass precursor (e.g., corn cobs, passion fruit leaves)
- Deionized water
- Activating agent (e.g., 1:1 solution of HCl and HNO₃, or NaOH)
- Nitrogen gas
- Furnace
- Grinder or mill
- Sieves

Procedure:

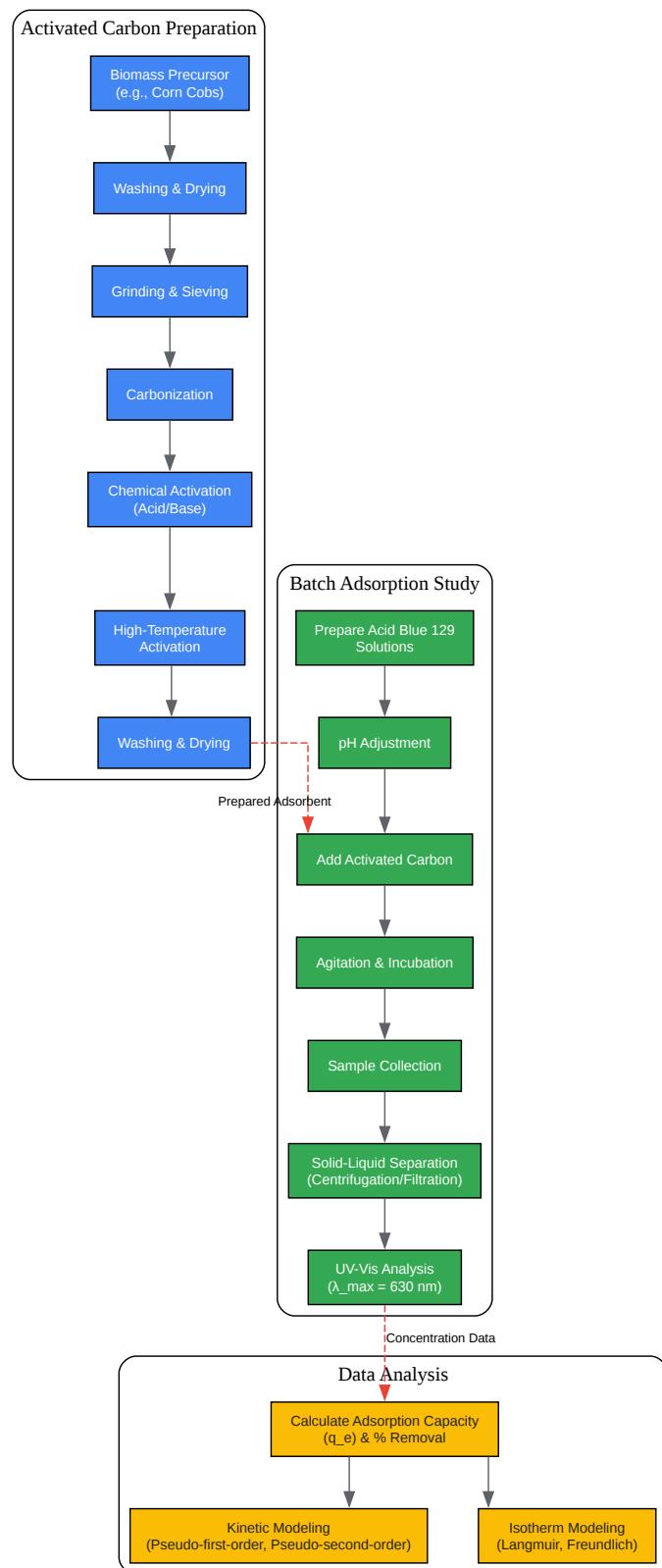
- Preparation of Precursor: Wash the biomass with tap water followed by deionized water to remove impurities. Dry the washed material in an oven at approximately 80-120°C for 24 hours.[\[7\]](#)[\[8\]](#) Grind the dried biomass and sieve to obtain a uniform particle size.
- Carbonization: Place the dried, ground biomass in a furnace. Heat the material under a nitrogen atmosphere to a carbonization temperature of around 400°C for a specified duration (e.g., 90 minutes).[\[7\]](#)
- Chemical Activation:
 - Acid Activation: Impregnate the carbonized material with a 1:1 solution of HCl and HNO₃.[\[3\]](#) Allow the mixture to stand, then filter and wash with deionized water until the filtrate is neutral.

- Base Activation: Impregnate the carbonized material with a NaOH solution.[7] Dry the impregnated sample, for instance at 120°C for 12 hours.[7]
- Final Activation: Heat the chemically treated material in the furnace under a nitrogen atmosphere to a higher activation temperature, typically ranging from 400°C to 800°C, for about 1-2 hours.[5][7]
- Post-treatment: After activation, allow the activated carbon to cool to room temperature. Wash it thoroughly with deionized water to remove any remaining activating agent and byproducts until the pH of the wash water is neutral. Dry the final activated carbon product in an oven at approximately 110°C. Store the prepared activated carbon in a desiccator.

Batch Adsorption Experiments

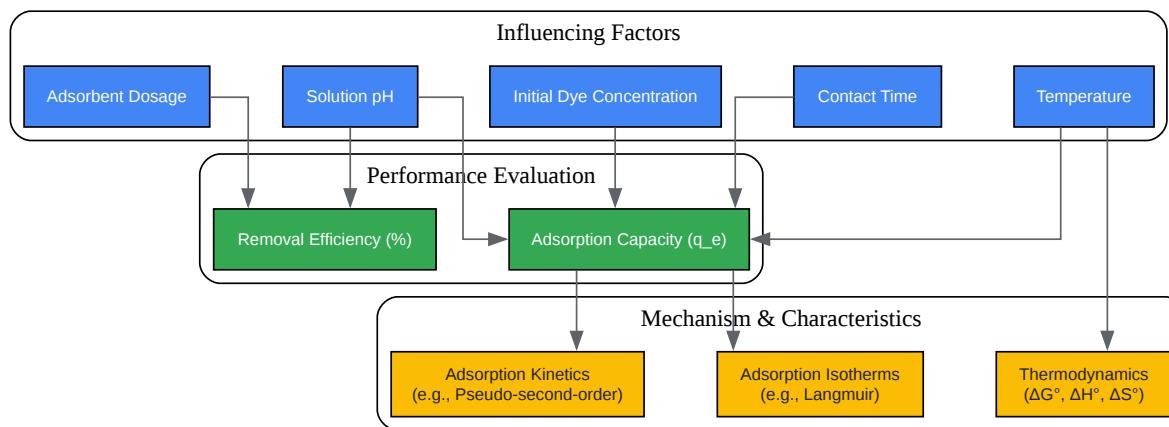
This protocol details the procedure for evaluating the adsorption performance of the prepared activated carbon for the removal of **Acid Blue 129**.

Materials:


- **Acid Blue 129** dye stock solution
- Prepared activated carbon
- pH meter
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- Orbital shaker or magnetic stirrer
- Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
- UV-Vis Spectrophotometer
- Erlenmeyer flasks or beakers

Procedure:

- Preparation of Dye Solutions: Prepare a stock solution of **Acid Blue 129** (e.g., 1000 mg/L) by dissolving a known mass of the dye in deionized water. Prepare working solutions of desired concentrations (e.g., 25 mg/L to 500 mg/L) by diluting the stock solution.[4][9]
- Adsorption Experiment Setup:
 - In a series of flasks, add a fixed volume of the dye solution (e.g., 50 mL).[4]
 - Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
 - Add a pre-weighed amount of activated carbon to each flask (e.g., 0.01 g to 0.2 g).[2][3]
- Adsorption Process: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) and temperature for a predetermined period.[9]
- Sample Analysis:
 - At regular time intervals (for kinetic studies) or after reaching equilibrium (for isotherm studies), withdraw samples from the flasks.
 - Separate the activated carbon from the solution by centrifugation or filtration.[4]
 - Measure the final concentration of **Acid Blue 129** in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_{max}), which is 630 nm for **Acid Blue 129**.[4]
- Data Analysis:
 - The amount of dye adsorbed per unit mass of activated carbon at equilibrium (q_e , in mg/g) can be calculated using the following equation: $q_e = (C_0 - C_e) * V / m$ where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
 - The percentage of dye removal can be calculated as: % Removal = $((C_0 - C_e) / C_0) * 100$
 - Fit the experimental data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption mechanism


and capacity.[1][2]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of activated carbon and batch adsorption studies of **Acid Blue 129**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between experimental factors and evaluation metrics in adsorption studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 2. researchgate.net [researchgate.net]

- 3. Preparation, Characterization and Removal of Acid Blue 129 and Erioglaucine Dyes from Aqueous Solution by Corn Cob Based Activated Carbon - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. A Polymeric Composite Material (rGO/PANI) for Acid Blue 129 Adsorption [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Adsorption of Acid Blue 129 on Activated Carbon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665439#adsorption-of-acid-blue-129-on-activated-carbon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

